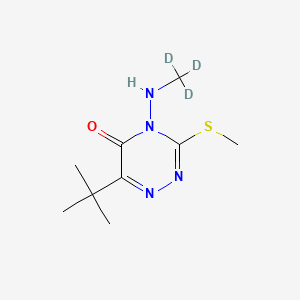

N-Methyl Metribuzin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16N4OS |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3 |

InChI Key |

JBFWXRSTOLHNFZ-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NN1C(=O)C(=NN=C1SC)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)NC)SC |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl Metribuzin-d3: A Technical Overview for Researchers

For immediate release: An in-depth guide on N-Methyl Metribuzin-d3, a crucial analytical tool for researchers in environmental science and agriculture. This document provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its role in the quantitative analysis of the herbicide Metribuzin.

Introduction

This compound is the deuterated form of N-Methyl Metribuzin, which is a significant metabolite of the widely used triazinone herbicide, Metribuzin. Due to its isotopic labeling, this compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique allows for highly accurate and precise quantification of Metribuzin and its metabolites in complex matrices such as soil, water, and biological tissues. The stable isotope label ensures that the internal standard behaves nearly identically to the analyte of interest during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Chemical Identity and Structure

This compound is a synthetic compound not intended for direct application in agriculture but for use in a laboratory setting. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 6-(tert-butyl)-4-((methyl-d3)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one |

| CAS Number | 1794754-27-0[1] |

| Molecular Formula | C₉H₁₃D₃N₄OS[1] |

| Molecular Weight | 231.33 g/mol [1] |

| IUPAC Name | 6-(tert-butyl)-4-[(trideuteriomethyl)amino]-3-(methylthio)-1,2,4-triazin-5-one |

| InChI Key | JBFWXRSTOLHNFZ-GKOSEXJESA-N[2] |

| SMILES | O=C1C(C(C)(C)C)=NN=C(SC)N1NC([2H])([2H])[2H][3] |

| Synonyms | Metribuzin Methylamine-d3, 6-tert-Butyl-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one[4] |

The chemical structure of this compound is characterized by a triazinone ring with a tert-butyl group, a deuterated methylamino group, and a methylthio group attached.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

Inferred Synthetic Scheme:

Caption: Inferred synthetic pathway for this compound.

A plausible laboratory-scale synthesis would involve the following conceptual steps:

-

Reaction Setup: The precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, would be dissolved in a suitable solvent.

-

Addition of Methylating Agent: A deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), would be added to the reaction mixture.

-

Reaction Conditions: The reaction would likely be carried out under basic conditions to facilitate the methylation, with controlled temperature and reaction time to ensure optimal yield and purity.

-

Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as crystallization or chromatography.

Analytical Method for Quantification of Metribuzin using this compound as an Internal Standard

This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Metribuzin in various samples.

Sample Preparation (General Workflow):

Caption: General workflow for sample preparation.

LC-MS/MS Parameters:

The following table provides typical LC-MS/MS parameters for the analysis of Metribuzin, which would be applicable when using this compound as an internal standard.

| Parameter | Value |

| LC Column | C18 or similar reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Metribuzin: e.g., m/z 215.1 → 187.1 (quantifier), 215.1 → 145.1 (qualifier)[5][6]. This compound: The precursor ion would be m/z 234.3, with corresponding product ions. |

Mechanism of Action of the Parent Compound, Metribuzin

Metribuzin, the non-deuterated parent compound, is a potent inhibitor of photosynthesis in susceptible plants. It acts by blocking the electron transport chain in Photosystem II (PSII).[3][7]

Inhibition of Photosystem II:

Metribuzin disrupts the normal flow of electrons by binding to the D1 protein in the PSII complex. This binding event prevents the reduction of plastoquinone (B1678516) (PQ) to plastoquinol (PQH₂), effectively halting the photosynthetic process.

Caption: Inhibition of photosynthetic electron transport by Metribuzin.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the herbicide Metribuzin and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical errors and allows for sensitive detection in complex environmental and biological samples. A thorough understanding of its chemical properties and the mechanism of action of its parent compound is essential for its effective application in research and monitoring studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds [frontiersin.org]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. epa.gov [epa.gov]

- 5. Effects of Metribuzin Herbicide on Some Morpho-Physiological Characteristics of Two Echinacea Species [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Methyl Metribuzin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Metribuzin-d3 is the deuterated analogue of N-Methyl Metribuzin, which itself is a methylated derivative of the widely used triazinone herbicide, Metribuzin. The incorporation of deuterium (B1214612) (d3) into the N-methyl group makes it a valuable internal standard for quantitative analysis of N-Methyl Metribuzin and Metribuzin in various matrices using mass spectrometry-based methods. Its primary application lies in environmental monitoring, agricultural research, and residue analysis, where it aids in the accurate quantification of the parent herbicide and its metabolites.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental considerations for its use.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 6-(1,1-Dimethylethyl)-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one | [2] |

| Synonyms | 6-tert-Butyl-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one; Metribuzin Methylamine-d3 | [2] |

| CAS Number | 1794754-27-0 | [2] |

| Molecular Formula | C₉H₁₃D₃N₄OS | [1][2] |

| Molecular Weight | 231.33 g/mol | [1][2] |

| Appearance | White to off-white solid (presumed) | Inferred |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Methyl Metribuzin | Metribuzin |

| Melting Point | Data not available | Data not available | 125.5-126.5 °C |

| Boiling Point | Data not available | Data not available | Decomposes before boiling |

| Solubility in Water | Data not available | Data not available | 1.2 g/L at 20°C |

| Solubility in Organic Solvents | Data not available | Data not available | Soluble in methanol, ethanol, dimethylformamide, acetone, and chloroform. Slightly soluble in xylene. Very slightly soluble in n-hexane. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on the synthesis of Metribuzin and general deuteration techniques, a plausible synthetic route and analytical workflow can be proposed.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely start from a suitable precursor, such as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (the immediate precursor to Metribuzin), followed by N-methylation using a deuterated methylating agent.

Methodology:

-

Reaction Setup: The precursor, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, would be dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), would be added to deprotonate the amino group, forming an anion.

-

Methylation: A deuterated methylating agent, for instance, iodomethane-d3 (B117434) (CD₃I), would be added to the reaction mixture. The reaction would likely be stirred at room temperature or slightly elevated temperatures to ensure complete methylation.

-

Workup: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product would then be purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Workflow for Quantification

As an internal standard, this compound is used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Metribuzin and its metabolites in complex matrices.

Methodology:

-

Sample Preparation: A known amount of the sample (e.g., soil, water, or a homogenized plant material) is taken.

-

Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the sample.

-

Extraction: The analytes (Metribuzin and its metabolites) along with the internal standard are extracted from the matrix using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

-

LC-MS/MS Analysis: The extract is then injected into an LC-MS/MS system. The chromatographic separation is typically achieved on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of both the analyte and the deuterated internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and accurately quantify the concentration of the analyte in the original sample.

Biological Activity and Signaling Pathway

This compound, as a stable isotope-labeled compound, is not intended for direct biological activity studies. Its purpose is to mimic the chemical behavior of the unlabeled compound for analytical quantification. The relevant biological activity is that of its parent compound, Metribuzin.

Metribuzin is a herbicide that acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption prevents the flow of electrons from plastoquinone (B1678516) QA to QB, ultimately halting ATP and NADPH production, which are essential for carbon fixation.

Conclusion

This compound is a critical analytical tool for researchers in environmental science, agriculture, and food safety. While specific experimental data on its physical properties are limited, its chemical identity and intended use as an internal standard are well-established. The provided hypothetical experimental workflows and the understanding of the biological activity of its parent compound, Metribuzin, offer a solid foundation for its application in highly sensitive and accurate quantitative studies. Future research providing empirical data on the physicochemical properties of this compound would be a valuable addition to the scientific literature.

References

N-Methyl Metribuzin-d3: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Methyl Metribuzin-d3. It covers the core chemical properties, its application as an internal standard in quantitative analysis, and the mechanism of action of its non-deuterated analog.

Core Properties and Data

This compound is the deuterated form of N-Methyl Metribuzin (B1676530), which is a methylamine (B109427) analog of the herbicide Metribuzin. Its primary application in a research setting is as an internal standard for the quantitative analysis of N-Methyl Metribuzin or related compounds by isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of stable isotopes provides a compound that is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio.

The key quantitative and physical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1794754-27-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃D₃N₄OS | [1][2][3][4] |

| Molecular Weight | 231.33 g/mol | [1][2][3][4] |

| IUPAC Name | 6-(tert-butyl)-4-((methyl-d3)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | [5][6] |

| Synonyms | 6-(1,1-Dimethylethyl)-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one, 6-tert-Butyl-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one, Metribuzin Methylamine-d3 | [1][2] |

| Storage Temperature | 2-8°C | [5][7] |

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of the parent compound, Metribuzin, provides the context for the relevance of N-Methyl Metribuzin as an analyte in environmental and agricultural studies. Metribuzin is a selective triazinone herbicide that acts by inhibiting photosynthesis.[1][2] It is absorbed by the roots and foliage of plants and translocated to the chloroplasts.

The primary molecular target is Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[3][4][8] Metribuzin binds to the Q

References

- 1. benchchem.com [benchchem.com]

- 2. Metribuzin - Wikipedia [en.wikipedia.org]

- 3. [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sencor / metribuzin | CALS [cals.cornell.edu]

- 5. This compound | 1794754-27-0 [sigmaaldrich.com]

- 6. This compound | CAS 1794754-27-0 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Effects of Metribuzin Herbicide on Some Morpho-Physiological Characteristics of Two Echinacea Species | MDPI [mdpi.com]

N-Methyl Metribuzin Herbicide: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Metribuzin (B1676530), a derivative of the widely used triazinone herbicide metribuzin, is structurally characterized by the methylation of the amino group at the 4-position. While specific research on the mechanism of action of N-Methyl Metribuzin is limited, its close structural analogy to metribuzin strongly suggests a similar mode of action: the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plant species. This technical guide provides an in-depth analysis of the core mechanism of action of metribuzin as a proxy for understanding N-Methyl Metribuzin. It details the molecular interactions within PSII, summarizes quantitative data on its inhibitory effects, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate critical pathways and workflows. This document serves as a comprehensive resource for researchers in herbicide development, plant physiology, and related fields, acknowledging the current data gap for N-Methyl Metribuzin and proposing a scientifically-grounded, inferred mechanism.

Introduction

Metribuzin is a selective herbicide effective against a broad spectrum of broadleaf and grassy weeds.[1][2] Its herbicidal activity stems from the disruption of photosynthesis, a fundamental process for plant survival.[3] N-Methyl Metribuzin, an N-methylated analog and a potential impurity in metribuzin synthesis, is presumed to share this primary mode of action. Understanding the precise molecular interactions of these compounds with their target site is crucial for the development of more effective and selective herbicides and for managing herbicide resistance.

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of metribuzin, and likely N-Methyl Metribuzin, is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3][4] Specifically, these herbicides act by interrupting the photosynthetic electron transport chain.

2.1. Binding to the D1 Protein

Metribuzin binds to a specific niche on the D1 protein, a core component of the PSII reaction center. This binding site is also the docking position for plastoquinone (B1678516) (PQ), the native electron acceptor. By competitively binding to the PQ-binding site, metribuzin physically blocks the transfer of electrons from the primary electron acceptor, QA, to PQ.[4] This inhibition effectively halts the linear electron flow, preventing the production of ATP and NADPH, which are essential for carbon fixation and plant growth.

2.2. Consequential Cellular Damage

The blockage of electron transport leads to a cascade of damaging secondary effects. The accumulation of highly energized chlorophyll (B73375) molecules results in the formation of triplet chlorophyll, which can react with molecular oxygen to produce highly reactive singlet oxygen species (¹O₂). These reactive oxygen species (ROS) cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.[5]

dot

Caption: Inferred signaling pathway of N-Methyl Metribuzin action in Photosystem II.

Quantitative Data on PSII Inhibition

| Herbicide | Plant Species/System | Parameter | Value | Reference |

| Metribuzin | Pea thylakoids | IC50 | 0.06 µM | [6] |

| Metribuzin | Wild Radish (Susceptible) | LD50 | 150 g ai/ha | [7] |

| Atrazine | Pea thylakoids | IC50 | 0.2 µM | [6] |

| Diuron | Pea thylakoids | IC50 | 0.04 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PSII-inhibiting herbicides.

4.1. Measurement of Photosystem II Electron Transport Rate

This protocol measures the rate of electron transport from PSII to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

-

Materials:

-

Isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂)

-

DCPIP solution (1 mM)

-

Spectrophotometer

-

Light source

-

-

Procedure:

-

Isolate chloroplasts from the plant tissue of interest.

-

Suspend the isolated chloroplasts in the reaction buffer to a known chlorophyll concentration.

-

Add the chloroplast suspension to a cuvette containing the reaction buffer and DCPIP.

-

Add varying concentrations of N-Methyl Metribuzin to different cuvettes. Include a control without the herbicide.

-

Measure the initial absorbance at 600 nm in the dark.

-

Illuminate the cuvette with a light source and record the decrease in absorbance at 600 nm over time.

-

Calculate the rate of DCPIP reduction from the change in absorbance.

-

dot

Caption: Experimental workflow for measuring PSII electron transport rate.

4.2. Chlorophyll a Fluorescence Assay

This non-invasive technique measures changes in chlorophyll fluorescence, which are indicative of the status of PSII.

-

Materials:

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Dark-adaptation clips

-

-

Procedure:

-

Dark-adapt the leaves of the treated and control plants for at least 20-30 minutes.

-

Measure the minimal fluorescence (F₀) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

-

The maximal quantum yield of PSII (Fᵥ/Fₘ) is calculated as (Fₘ - F₀) / Fₘ. A decrease in this ratio indicates PSII damage.

-

Further analysis of the fluorescence induction curve (Kautsky curve) can provide more detailed information on the site of inhibition within the electron transport chain.[8]

-

dot

Caption: Experimental workflow for chlorophyll a fluorescence assay.

4.3. Herbicide Metabolism Study Using Radiolabeled Compounds

This method is used to determine the rate of metabolism of a herbicide within the plant, which is a key mechanism of selectivity and resistance.

-

Materials:

-

Radiolabeled N-Methyl Metribuzin (e.g., ¹⁴C-labeled)

-

Plant tissue (e.g., leaf discs)

-

Incubation buffer

-

Extraction solvent (e.g., methanol/water mixture)

-

High-Performance Liquid Chromatography (HPLC) with a radioactivity detector

-

Liquid scintillation counter

-

-

Procedure:

-

Incubate plant tissue with a known concentration of radiolabeled N-Methyl Metribuzin for various time points.[9]

-

At each time point, stop the reaction and wash the tissue to remove unabsorbed herbicide.

-

Homogenize the tissue and extract the herbicide and its metabolites using an appropriate solvent.

-

Analyze the extract using HPLC to separate the parent herbicide from its metabolites.

-

Quantify the amount of parent compound and metabolites using a radioactivity detector and/or liquid scintillation counting.

-

dot

Caption: Experimental workflow for a radiolabeled herbicide metabolism study.

Resistance Mechanisms

Herbicide resistance to PSII inhibitors can develop through two primary mechanisms:

-

Target-Site Resistance: This involves mutations in the psbA gene, which codes for the D1 protein. These mutations alter the herbicide-binding site, reducing the binding affinity of the herbicide. For example, a common mutation leading to triazine resistance is a serine-to-glycine substitution at position 264 of the D1 protein.[7][10]

-

Non-Target-Site Resistance: This typically involves enhanced metabolism of the herbicide by the plant. Tolerant or resistant plants can more rapidly detoxify the herbicide, preventing it from reaching inhibitory concentrations at the target site.

Conclusion and Future Directions

The mechanism of action of N-Methyl Metribuzin is inferred to be the inhibition of Photosystem II, mirroring that of its parent compound, metribuzin. This involves binding to the D1 protein and blocking electron transport, leading to oxidative stress and cell death. While this provides a strong working hypothesis, direct experimental validation is necessary.

Future research should focus on:

-

Determining the specific binding affinity (IC50, Ki) of N-Methyl Metribuzin to the D1 protein.

-

Conducting comparative studies with metribuzin to understand the impact of N-methylation on herbicidal activity and crop selectivity.

-

Investigating the metabolic fate of N-Methyl Metribuzin in susceptible and tolerant plant species.

Such studies will not only fill the current knowledge gap but also contribute to the broader understanding of herbicide-target interactions and the development of next-generation weed management strategies.

References

- 1. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metribuzin - Wikipedia [en.wikipedia.org]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 8. plantbreedbio.org [plantbreedbio.org]

- 9. m.youtube.com [m.youtube.com]

- 10. arxiv.org [arxiv.org]

Methodological & Application

Application Note: Quantification of Metribuzin in Environmental Samples using N-Methyl Metribuzin-d3 as an Internal Standard by LC-MS/MS

Introduction

Metribuzin (B1676530) is a selective triazinone herbicide widely used for the control of broadleaf weeds and certain grasses in a variety of crops, including soybeans, potatoes, and tomatoes.[1] Its potential for environmental contamination, particularly of water sources, necessitates sensitive and accurate analytical methods for its monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of pesticide residues due to its high selectivity and sensitivity.[2][3][4][5] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2][3] This application note describes a robust LC-MS/MS method for the quantification of metribuzin in water and soil samples using N-Methyl Metribuzin-d3 as an internal standard.

This compound

This compound is a deuterated analog of N-methyl metribuzin, a metabolite of metribuzin. Its chemical and physical properties are summarized in the table below. The stable isotope label makes it an ideal internal standard for the analysis of metribuzin, as it co-elutes with the analyte of interest and exhibits similar ionization behavior in the mass spectrometer, ensuring reliable quantification.

| Property | Value |

| Synonyms | 6-(1,1-Dimethylethyl)-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one[6] |

| CAS Number | 1794754-27-0[6] |

| Molecular Formula | C9H13D3N4OS[6] |

| Molecular Weight | 231.33 g/mol [6] |

Experimental Protocols

1. Sample Preparation

a) Water Samples

-

Weigh 10 ± 0.10 g of the water sample into a 50 mL conical tube.

-

For recovery samples, fortify with the appropriate metribuzin standard solution.

-

Add 100 µL of a 0.10 µg/mL this compound internal standard solution to each sample and mix well.[7][8]

-

Add approximately 10 mL of methylene (B1212753) chloride to the tube and stopper it.[7][8]

-

Using a Pasteur pipette, transfer the bottom organic layer (approximately 10 mL) to a culture tube.[7][8]

-

Evaporate the sample to dryness under a gentle stream of nitrogen using a TurboVap set at 50°C.[7][8]

-

Reconstitute the residue in 1 mL of 4:1 (v/v) water:acetonitrile.[7][8]

-

Vortex thoroughly and transfer the solution to an HPLC vial for LC-MS/MS analysis.[7][8]

b) Soil Samples

-

Weigh 10 ± 0.10 g of soil into a 125 mL glass jar.

-

For recovery samples, fortify with the appropriate metribuzin standard solution and allow it to sit for approximately 10 minutes.[7]

-

Add 40 mL of a 1:1 (v/v) acetonitrile:water solution to each sample.[7]

-

Add a magnetic stirrer to each jar and loosely attach the lid.

-

Extract the samples using a microwave extraction system. A typical program would be a ramp to 70°C over 10 minutes, followed by a 10-minute hold at 70°C.[7]

-

After the samples have cooled, add 0.650 mL of a 1 µg/mL this compound internal standard solution to each sample and mix well.[7]

-

Take an approximately 1.5 mL aliquot and place it in a microcentrifuge tube. Centrifuge at 12,000 RPM for approximately 2 minutes.[7]

-

Transfer approximately 1 mL of the supernatant into an HPLC vial and add approximately 0.625 mL of water.[7]

-

Vortex to mix the sample for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of metribuzin.

a) Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Phenomenex Kinetex C8, 100 mm x 3.0 mm, 2.6 µm particle size[7] |

| Mobile Phase A | Water:Acetonitrile (9:1, v/v) with 0.2% Acetic Acid[8] |

| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid[8] |

| Gradient | Time (min) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 50 µL[8] |

| Column Temperature | 40°C |

b) Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | AB Sciex 6500 or equivalent[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Source Temperature | 400°C[8] |

| MRM Transitions | Analyte |

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of the method. The following tables summarize the expected performance characteristics of the method.

Table 1: Method Performance in Water Samples

| Parameter | Value |

| Limit of Quantitation (LOQ) | 0.5 ng/g[7][8] |

| Linearity (r²) | >0.995 |

| Recovery (at 0.5 and 5.0 ng/g) | 90-110% |

| Relative Standard Deviation (RSD) | <15% |

Table 2: Method Performance in Soil Samples

| Parameter | Value |

| Limit of Quantitation (LOQ) | 10 ng/g[7] |

| Linearity (r²) | >0.995 |

| Recovery (at 10 and 100 ng/g) | 85-115% |

| Relative Standard Deviation (RSD) | <15% |

Visualizations

Caption: Experimental workflow for the analysis of metribuzin.

Caption: Role of the internal standard in LC-MS/MS analysis.

References

- 1. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS 1794754-27-0 | LGC Standards [lgcstandards.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

Application Notes & Protocols: High-Sensitivity Detection of Metribuzin in Environmental and Agricultural Samples by Gas Chromatography-Mass Spectrometry (GC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metribuzin (B1676530) is a widely utilized triazinone herbicide for controlling broadleaf weeds and some grasses in various agricultural settings.[1][2] Its persistence in soil and water necessitates sensitive and reliable analytical methods for monitoring its residues to ensure environmental safety and food quality. This document provides a detailed protocol for the determination and quantification of metribuzin and its primary degradation products—desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK)—using gas chromatography-tandem mass spectrometry (GC-MS/MS). The described methodology, encompassing robust sample preparation and optimized instrument parameters, delivers high sensitivity, selectivity, and accuracy for the analysis of this herbicide in complex matrices like soil and plant tissues.

Introduction

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has become a powerful tool for pesticide residue analysis due to its exceptional sensitivity and selectivity, especially in complex sample matrices.[1] This application note details a validated GC-MS/MS method for the analysis of metribuzin and its metabolites, offering a comprehensive guide from sample preparation to data interpretation. The protocols provided are intended for professionals in environmental monitoring, food safety, and agricultural science.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

This method is suitable for both soil and plant samples and offers an efficient extraction process with reduced solvent consumption.

For Soil Samples:

-

Weigh 2 g of the soil sample into a 20 mL glass column equipped with a cellulose (B213188) paper filter at the bottom.

-

Add 1 g of anhydrous sodium sulfate (B86663) to the column to remove residual moisture.

-

Add 5 mL of ethyl acetate (B1210297) to the column.

-

Submerge the column in an ultrasonic water bath and sonicate for 15 minutes at 30°C.

-

Collect the extract by applying a vacuum to a conical tube.

-

Repeat the extraction process with an additional 5 mL of ethyl acetate.

-

Combine the extracts and adjust the final volume to 10 mL with ethyl acetate. The extract is now ready for GC-MS/MS analysis.[2]

For Plant Samples (e.g., Bean Leaves):

-

Weigh 0.2 g of ground, lyophilized plant material into a 20 mL glass column with a cellulose paper filter.

-

Add 5 mL of ethyl acetate and sonicate for 15 minutes.[1]

-

Collect the extract under vacuum.[1]

-

Perform a second extraction with another 5 mL of ethyl acetate.

-

Concentrate the combined extracts to 2 mL.

-

For cleanup, perform a dispersive solid-phase extraction (dSPE) by adding 25 mg of primary secondary amine (PSA) and 50 mg of graphitized carbon black (GCB) to the concentrated extract.

-

Vortex the tube for 3 minutes and then centrifuge at 5000 rpm for 10 minutes.[1]

-

The resulting supernatant is ready for GC-MS/MS analysis.[1]

GC-MS/MS Instrumentation and Conditions

The following parameters have been optimized for the analysis of metribuzin and its metabolites on an Agilent 7890A gas chromatograph coupled to an Agilent 7000 triple quadrupole mass spectrometer or a similar system.[2]

Table 1: GC-MS/MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Capillary Column | Agilent HP-5MS ultra inert (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2] |

| Carrier Gas | Helium (99.995% purity) at a constant flow of 1 mL/min[2] |

| Injection Volume | 1 µL |

| Injection Mode | Pulsed splitless (25 psi for 0.5 min, purge valve on at 1.5 min)[2] |

| Injector Temperature | 280 °C[2] |

| Oven Temperature Program | |

| Initial Temperature | 120 °C, hold for 1 min[2] |

| Ramp | 20 °C/min to 300 °C[2] |

| Final Temperature | 300 °C, hold for 5 min[2] |

| Total Run Time | 15 min[2] |

| Mass Spectrometer | Agilent 7000 Triple Quadrupole or equivalent |

| Ion Source | Electron Impact (EI) |

| Ion Source Temperature | 280 °C[2] |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Metribuzin and its Metabolites

For quantitative analysis, the following MRM transitions should be monitored. It is recommended to optimize collision energies on the specific instrument being used.

Table 2: MRM Transitions and Retention Times

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Retention Time (min) |

| Metribuzin | 215.1 | 187.1 | 145.1 | ~2.9 |

| Metribuzin DA | 200.1 | 172.1 | 116.0 | ~2.5 |

| Metribuzin DK | 185.1 | 155.9 | 110.5 | ~1.9 |

| Metribuzin DADK | 170.1 | 141.4 | 125.7 | ~2.1 |

Data compiled from multiple sources.[3][4]

Method Validation and Performance

The performance of this GC-MS/MS method has been validated for linearity, repeatability, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).

Table 3: Method Validation Parameters

| Parameter | Soil | Plants |

| Linearity Range (ng/mL) | 10 - 600 (Metribuzin)20 - 300 (Metabolites) | 10 - 600 (Metribuzin)20 - 300 (Metabolites) |

| Correlation Coefficient (R²) | ≥ 0.996 | ≥ 0.996 |

| Repeatability (RSD%) | < 7% (for all compounds) | < 7% (for all compounds) |

| Accuracy (Recovery %) | 73 - 121% | 73 - 121% |

| LOD (µg/kg) | Not explicitly stated | 2.6 - 18 |

| LOQ (µg/kg) | Not explicitly stated | 2.6 - 18 |

Data is based on a study by A. Aguera et al. (2022).[2]

Experimental Workflow and Logic Diagrams

To provide a clear visual representation of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps in method development and validation.

Caption: Experimental Workflow for Metribuzin Residue Analysis.

Caption: Logical Steps in Method Development and Validation.

Conclusion

The GC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the routine analysis of metribuzin and its primary metabolites in diverse and complex matrices such as soil and plants. The use of ultrasound-assisted extraction presents an efficient and more environmentally friendly sample preparation technique. The provided validation data demonstrates that the method is suitable for monitoring metribuzin residues at trace levels, making it a valuable tool for environmental and food safety applications.

References

Application of N-Methyl Metribuzin-d3 for Accurate Quantification of Metribuzin Residues in Food Matrices

Abstract

This application note details a robust and sensitive analytical method for the quantitative analysis of metribuzin (B1676530) and its major metabolites in various food matrices. The use of N-Methyl Metribuzin-d3 as an internal standard (IS) is highlighted, demonstrating its critical role in enhancing the accuracy and precision of the analysis by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals in the field of food safety and residue analysis.

Introduction

Metribuzin is a selective triazinone herbicide widely used for the control of broadleaf weeds and certain grasses in a variety of crops, including potatoes, soybeans, and tomatoes.[1][2][3] Its persistence in the environment and potential for accumulation in food products necessitates sensitive and reliable analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits.[4] The primary metabolites of metribuzin, including desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK), are also of toxicological concern and should be monitored.[1][2][5]

Challenges in residue analysis often arise from complex food matrices, which can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[6] The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix-induced variations and potential losses during sample processing.[6][7] This application note provides a detailed protocol for the extraction and analysis of metribuzin and its metabolites in food samples, emphasizing the proper use of this compound for reliable quantification.

Experimental Workflow

Figure 1: General workflow for the analysis of metribuzin residues in food samples.

Detailed Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all LC-MS grade)

-

Standards: Metribuzin, Desamino-metribuzin (DA), Diketo-metribuzin (DK), Desamino-diketo-metribuzin (DADK) (all >98% purity)

-

Internal Standard: this compound solution (100 µg/mL in ACN)

-

Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent

-

Other: 0.22 µm syringe filters, centrifuge tubes (15 mL and 50 mL)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of metribuzin and its metabolites in methanol.

-

Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing metribuzin and its metabolites in acetonitrile.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation and Extraction

-

Homogenization: Homogenize a representative portion of the food sample (e.g., potato, tomato, soybean).

-

Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Fortification: For recovery experiments, spike the sample with the working standard mixture at desired concentration levels.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL of 1 µg/mL) of the this compound internal standard working solution to all samples, including blanks and calibration standards prepared in matrix.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for another 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The amount and type of sorbent may need to be optimized depending on the matrix.

-

Shaking: Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

Final Extract Preparation and Analysis

-

Transfer and Evaporation: Transfer an aliquot (e.g., 2 mL) of the cleaned extract into a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters. These should be optimized for the specific instrument being used.

| Parameter | Setting |

| LC System | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: Example MRM Transitions for Metribuzin and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Metribuzin | 215.1 | 187.1 | 145.1 |

| Desamino-metribuzin (DA) | 200.1 | 172.1 | 116.0 |

| Diketo-metribuzin (DK) | 185.1 | 155.9 | 110.5 |

| Desamino-diketo-metribuzin (DADK) | 170.1 | 141.4 | 125.7 |

| This compound (IS) | 218.1 | 190.1 | - |

Note: MRM transitions should be optimized for the specific instrument.[8][9]

Results and Discussion

The use of this compound as an internal standard significantly improves the method's performance. The stable isotope-labeled internal standard co-elutes with the native analyte and experiences similar ionization effects in the MS source, effectively compensating for matrix-induced signal suppression or enhancement.

Method Validation Data

The method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters are summarized below. These values are representative and may vary depending on the matrix and instrumentation.

Table 2: Representative Method Performance Data

| Parameter | Metribuzin | DA | DK | DADK |

| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 |

| LOD (µg/kg) | 0.8 - 5 | 0.8 - 5 | 0.8 - 5 | 0.8 - 5 |

| LOQ (µg/kg) | 2.6 - 18 | 2.6 - 18 | 2.6 - 18 | 2.6 - 18 |

| Recovery (%) | 73 - 121 | 73 - 121 | 73 - 121 | 73 - 121 |

| RSDr (%) | <15 | <15 | <15 | <15 |

Data compiled from various studies on metribuzin residue analysis.[2][6]

The recovery rates for metribuzin and its metabolites in various plant matrices are consistently within the acceptable range of 70-120%, with relative standard deviations (RSDs) below 15%.[2][6] The limits of detection (LODs) and quantification (LOQs) are well below the maximum residue limits (MRLs) established by regulatory agencies, demonstrating the suitability of this method for routine monitoring.[4]

Logical Relationship Diagram

Figure 2: Rationale for using this compound as an internal standard.

Conclusion

The analytical method described in this application note provides a reliable and sensitive approach for the determination of metribuzin and its major metabolites in a variety of food matrices. The incorporation of this compound as an internal standard is essential for achieving high accuracy and precision by mitigating the impact of matrix effects and procedural variations. This method is well-suited for high-throughput laboratories involved in food safety monitoring and regulatory compliance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. isws.org.in [isws.org.in]

- 4. Peer review of the pesticide risk assessment of the active substance metribuzin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

Troubleshooting & Optimization

Troubleshooting poor peak shape in metribuzin chromatography

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering poor peak shapes during the chromatographic analysis of metribuzin (B1676530).

Frequently Asked Questions (FAQs) - Peak Shape Issues

Q1: What are the common causes of peak tailing for metribuzin and how can I fix it?

Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a common issue in chromatography.[1] It often results from secondary interactions between the analyte and the stationary phase.[1][2]

Potential Causes and Solutions:

-

Secondary Silanol (B1196071) Interactions: Metribuzin, a basic compound, can interact with acidic residual silanol groups on silica-based columns, especially at a mobile phase pH above 3.0.[1][3] This is a primary cause of tailing.[1]

-

Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, minimizing these secondary interactions.[1][4]

-

Solution 2: Use an End-Capped Column: Employ a highly deactivated or end-capped column where residual silanols are blocked, reducing their availability for interaction.[3][4]

-

Solution 3: Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a stable pH. Increasing the buffer strength to a range of 10-50 mM can improve peak symmetry.[4]

-

-

Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing.[2] Classic symptoms include a right-triangle peak shape and a decrease in retention time as the injected mass increases.[5]

-

Column Degradation: Accumulation of contaminants at the column inlet or deterioration of the column bed can create active sites that cause tailing.[2][4]

Q2: My metribuzin peak is fronting. What does this mean and what should I do?

Peak fronting, the opposite of tailing, is characterized by a leading shoulder.[7] This issue can complicate the distinction between closely eluting compounds.[7]

Potential Causes and Solutions:

-

Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column head, leading to fronting.[2]

-

Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

-

-

Column Overload: While more commonly associated with tailing, severe sample overload can sometimes manifest as fronting.[7]

-

Solution: Dilute the sample or decrease the injection volume.

-

-

Temperature Issues: A temperature gradient across the column, where the center is cooler than the walls, can sometimes cause peak distortion, including fronting.[6]

-

Solution: Ensure the mobile phase is adequately preheated before entering the column, perhaps by using a longer piece of stainless steel tubing within the column oven.[6]

-

Q3: Why is my single metribuzin peak showing up as a split or double peak?

A split peak occurs when a single compound appears as two or more distinct peaks.[7] This can be caused by issues at the column inlet or disruptions in the sample flow path.[8]

Potential Causes and Solutions:

-

Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column.[5] This disrupts the sample band as it enters the column, affecting all peaks in the chromatogram.[5]

-

Column Bed Void: A void or channel can form in the packing material at the column inlet, often due to pressure shocks or silica (B1680970) dissolution at high pH.[4] This creates two different flow paths for the sample, resulting in a split peak.

-

Solution: This issue is generally irreversible, and the column must be replaced.[4]

-

-

Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel partially down the column before partitioning, leading to peak splitting.

-

Solution: Match the injection solvent to the initial mobile phase composition.[8]

-

-

Injector Issues: A scratched autosampler rotor or a clogged needle can lead to a distorted injection profile, causing double peaks for all analytes.[9][10]

-

Solution: Inspect and clean the injector components or replace the rotor seal if necessary.

-

Q4: My metribuzin peak is broader than expected. How can I improve its efficiency?

Broad peaks can compromise resolution and reduce analytical sensitivity.[7] This issue, known as band broadening, can stem from multiple factors within the chromatographic system.[11]

Potential Causes and Solutions:

-

Extra-Column Volume: Excessive volume from long or wide-bore tubing, or dead volume in fittings between the injector, column, and detector, can cause the separated peak to broaden before it is detected.[3][6]

-

Low Flow Rate: While slower flow rates can sometimes improve resolution, an excessively slow rate can increase longitudinal diffusion, where the analyte band spreads out within the mobile phase, causing broadening.[11]

-

Solution: Optimize the flow rate. For standard HPLC columns, rates around 1.0 mL/min are common.[12]

-

-

Column Contamination or Aging: A contaminated or old column loses efficiency, resulting in broader peaks.[13][14]

-

Solution: Attempt to wash the column according to the manufacturer's instructions. If performance does not improve, the column should be replaced.[6]

-

-

Detector Settings: A slow data acquisition rate at the detector can fail to capture enough data points across a narrow peak, making it appear broad and poorly defined.[9]

-

Solution: Ensure the detector's data acquisition rate is appropriate for the peak width (a general rule is 15-20 points across the peak).

-

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common peak shape issues in metribuzin chromatography.

Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) for Soil Samples

This protocol is adapted for the extraction of metribuzin from soil matrices prior to chromatographic analysis.[15][16]

Methodology:

-

Accurately weigh 2 g of the soil sample into a 20 mL glass column that has a cellulose (B213188) paper filter at the bottom.[15][16]

-

Add 1 g of anhydrous sodium sulfate (B86663) to the column to remove moisture.[16]

-

Add 5 mL of ethyl acetate (B1210297) to the column.[16]

-

Place the column in an ultrasonic water bath and sonicate for 15 minutes at a temperature of 30°C.[15][16]

-

Collect the resulting extract by applying a vacuum to a manifold connected to a conical tube.[16]

-

Repeat the extraction process (steps 3-5) with an additional 5 mL of ethyl acetate to ensure complete recovery.[16]

-

Combine the two extracts and adjust the final volume to 10 mL using ethyl acetate.[15][16]

-

The sample is now ready for analysis by GC or HPLC after filtering through a 0.45 µm filter.[17]

Table 1: Example HPLC Conditions for Metribuzin Analysis

The following table summarizes typical starting conditions for the analysis of metribuzin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

| Parameter | Condition | Reference |

| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm | [18] |

| Mobile Phase | Acetonitrile/Buffer (e.g., Potassium Dihydrogen Orthophosphate) or Methanol/Water | [17][18] |

| Composition | Isocratic (e.g., 40:60 v/v Acetonitrile:Buffer) or (80:20 v/v Methanol:Water) | [17][18] |

| Flow Rate | 0.5 - 1.0 mL/min | [18] |

| Detection | UV at 290 nm or 297 nm | [18] |

| Injection Volume | 20 µL | [18] |

Table 2: Example GC Conditions for Metribuzin Analysis

This table provides typical starting parameters for analyzing metribuzin using Gas Chromatography (GC), often coupled with a mass spectrometer (MS).

| Parameter | Condition | Reference |

| Column | HP-50+ (or similar mid-polarity), 30 m x 0.53 mm, 1 µm film thickness | [19] |

| Carrier Gas | Nitrogen or Helium | [19] |

| Injector Temp. | 250°C | [19] |

| Injection Mode | Splitless | [19] |

| Oven Program | Initial 200°C (hold 1 min), ramp at 20°C/min to 260°C | [19] |

| Detector | Flame Ionization Detector (FID) at 250°C or Mass Spectrometer (MS) | [19] |

| Injection Volume | 1 µL | [19] |

References

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 3. chromtech.com [chromtech.com]

- 4. uhplcs.com [uhplcs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. uhplcs.com [uhplcs.com]

- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

- 9. halocolumns.com [halocolumns.com]

- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]

- 11. quora.com [quora.com]

- 12. tsijournals.com [tsijournals.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. asianpubs.org [asianpubs.org]

- 18. ijfas.com [ijfas.com]

- 19. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Deuterium exchange potential of N-Methyl Metribuzin-d3 in acidic mobile phase

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium (B1214612) exchange of N-Methyl Metribuzin-d3 when used in acidic mobile phases for liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Deuterium Exchange Issues

This guide is intended to help researchers identify and mitigate potential deuterium exchange of this compound, which can impact the accuracy of quantitative analyses.

Issue: Inconsistent or decreasing internal standard (IS) signal over an analytical run.

This may indicate that the deuterium labels on your this compound are exchanging with protons from the acidic mobile phase, leading to a decrease in the signal for the deuterated species and a corresponding increase in the signal for the unlabeled N-Methyl Metribuzin.

Troubleshooting Workflow

Caption: Troubleshooting workflow for suspected deuterium exchange.

Step 1: Perform Mobile Phase Stability Test

Follow the detailed "Experimental Protocol for Assessing Deuterium Exchange" provided below to incubate the this compound in your acidic mobile phase over a time course.

Step 2: Analyze Stability Data

-

Monitor the peak area ratio of this compound to a stable reference compound (if used). A significant and time-dependent decrease suggests instability.

-

Monitor the mass channel for unlabeled N-Methyl Metribuzin. The appearance and increase of this signal over time at the retention time of the deuterated standard is a strong indicator of deuterium exchange.

Step 3: Optimize LC-MS Conditions to Minimize Exchange

If deuterium exchange is confirmed, consider the following modifications to your method:

-

Reduce Mobile Phase Acidity: While maintaining chromatographic performance, investigate if a higher pH (less acidic) mobile phase can be used. The rate of acid-catalyzed exchange is dependent on the proton concentration.

-

Lower Column and Autosampler Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange.[1] Maintaining the column and autosampler at a lower temperature (e.g., 4°C) can help minimize this.

-

Decrease Residence Time: Use a shorter LC gradient or a higher flow rate to reduce the time the this compound is exposed to the acidic mobile phase before detection.

-

Mobile Phase Composition: The presence of protic solvents like water and methanol (B129727) facilitates back-exchange.[1] While essential for reversed-phase chromatography, be mindful of their role.

Step 4: Re-evaluate Internal Standard Stability

After optimizing your LC-MS conditions, repeat the mobile phase stability test to confirm that the deuterium exchange has been mitigated to an acceptable level.

Frequently Asked Questions (FAQs)

Q1: Is deuterium exchange on an N-methyl-d3 group expected?

While carbon-deuterium (C-D) bonds are generally stable, the N-methyl group in Metribuzin is attached to a triazinone heterocyclic ring. The presence of nitrogen atoms and carbonyl groups in the ring, coupled with an acidic environment, can potentially facilitate deuterium exchange. There is precedent for acid-catalyzed deuteration at the methyl group of N-heteroarylmethanes.[2]

Q2: What is the likely mechanism for deuterium exchange on this compound in an acidic mobile phase?

The exact mechanism for this compound is not definitively established in the literature. However, for other N-heterocycles, acid-catalyzed exchange at a methyl group can proceed through a dearomatic enamine intermediate.[2] It is also known that the triazine ring can be protonated in acidic conditions, which may increase the lability of the N-methyl deuterons.[3]

Q3: At what pH is deuterium exchange minimized?

For many deuterated standards, the rate of back-exchange is lowest at a pH of approximately 2.5.[1] However, the stability of the overall Metribuzin molecule also needs to be considered, as its degradation is accelerated in acidic conditions.[4][5] Therefore, a balance must be struck between minimizing exchange and preventing degradation of the analyte and internal standard.

Q4: Can I use this compound in an acidic mobile phase?

Yes, but with caution. It is crucial to perform a stability assessment under your specific experimental conditions (mobile phase composition, pH, temperature, and analysis time) to ensure that deuterium exchange is not occurring to an extent that would compromise the accuracy of your results.

Data on Deuterium Exchange Potential

The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in the protocol below.

| Mobile Phase Condition | Incubation Time (hours) | Temperature (°C) | % Decrease in IS Signal (this compound) | Analyte Peak Detected in IS Channel? |

| 0.1% Formic Acid in Water/Acetonitrile (50:50) | 0 | 25 | 0 | No |

| 0.1% Formic Acid in Water/Acetonitrile (50:50) | 4 | 25 | 8 | Yes |

| 0.1% Formic Acid in Water/Acetonitrile (50:50) | 8 | 25 | 15 | Yes |

| 0.1% Formic Acid in Water/Acetonitrile (50:50) | 8 | 4 | 3 | Minimal |

| 0.01% Formic Acid in Water/Acetonitrile (50:50) | 8 | 25 | 5 | Yes, small |

Interpretation: The hypothetical data indicates that the internal standard shows some instability at room temperature in a mobile phase with 0.1% formic acid, with a noticeable decrease in the IS signal and the appearance of the unlabeled analyte over 8 hours. Lowering the temperature and reducing the acid concentration significantly reduces the extent of isotopic exchange.

Experimental Protocols

Experimental Protocol for Assessing Deuterium Exchange of this compound

Objective: To determine the stability of the deuterium label on this compound in a specific acidic mobile phase over time.

Materials:

-

This compound stock solution

-

Your acidic mobile phase

-

LC-MS/MS system

Methodology:

-

Prepare Samples:

-

T=0 Samples: Prepare a solution of this compound in your mobile phase at a concentration typical for your analytical runs. Immediately inject this solution into the LC-MS/MS system.

-

Incubated Samples: Prepare a larger volume of the same solution and store it under the same conditions as your typical sample queue (e.g., in the autosampler at a set temperature).

-

-

Time-Course Analysis:

-

Inject aliquots of the incubated sample onto the LC-MS/MS system at regular intervals (e.g., 2, 4, 8, and 24 hours).

-

-

LC-MS/MS Analysis:

-

Analyze all samples by LC-MS/MS.

-

Monitor the mass transitions for both the deuterated internal standard (this compound) and the corresponding unlabeled analyte (N-Methyl Metribuzin).

-

-

Data Analysis:

-

Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests instability or exchange.

-

Examine the chromatograms of the incubated samples for the appearance and growth of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.

-

Signaling Pathway and Logical Relationships

Caption: Potential pathway for deuterium exchange in acidic mobile phase.

References

- 1. benchchem.com [benchchem.com]

- 2. A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS and MALDI Imaging Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Common interferences in the analysis of metribuzin by GC-MS/MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of metribuzin (B1676530) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in metribuzin analysis by GC-MS/MS?

The most common interferences in metribuzin analysis by GC-MS/MS can be broadly categorized as:

-

Matrix Effects: This is the most significant source of interference, where co-extracted compounds from the sample matrix (e.g., soil, plants, food) either enhance or suppress the ionization of metribuzin, leading to inaccurate quantification.[1][2][3] In complex matrices like plants, matrix effects are prominent, necessitating the use of matrix-matched calibration for accurate quantification.[4]

-

Co-eluting Compounds: Other pesticides or endogenous matrix components that have similar retention times to metribuzin can potentially interfere with its detection, although the high selectivity of MS/MS (using Multiple Reaction Monitoring - MRM) significantly minimizes this issue.[5]

-

Metribuzin Degradation Products: Metribuzin can degrade into metabolites such as desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[4][6] If not chromatographically separated, these could potentially interfere, though they are often monitored as analytes themselves.

-

System Contamination: Carryover from previous injections, contaminated solvents, or a dirty injector port or ion source can introduce ghost peaks or elevate the baseline noise.[7]

Q2: What are "matrix effects" and how can they be mitigated?

Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the presence of co-eluting compounds from the sample matrix.[1][3] These effects can lead to significant errors in quantification.

Mitigation Strategies:

-

Matrix-Matched Calibration: This is a common and effective method where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[1][4] This helps to compensate for the signal enhancement or suppression caused by the matrix.

-

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[1]

-

Use of Analyte Protectants (APs): Adding analyte protectants to both standards and samples can help to reduce the matrix effect by coating active sites in the GC system, preventing the degradation or adsorption of the target analyte.[8]

-

Effective Sample Cleanup: Employing a robust sample cleanup procedure, such as dispersive solid-phase extraction (dSPE), can remove a significant portion of the interfering matrix components before analysis.[9][10]

Troubleshooting Guides

Issue 1: Low Recovery of Metribuzin

Q: I am experiencing low recovery of metribuzin from my soil/plant samples. What are the potential causes and how can I troubleshoot this?

A: Low recovery of metribuzin can stem from several factors throughout the analytical workflow. Here's a step-by-step troubleshooting guide:

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Steps |

| Inefficient Extraction | - Solvent Choice: Ensure the extraction solvent is appropriate for metribuzin and the matrix. For soil, ethyl acetate (B1210297) is commonly used.[4] For some applications, a methanol/water mixture has been shown to be effective. - Extraction Technique: Optimize the extraction parameters. For ultrasound-assisted extraction (UAE), ensure sufficient sonication time and temperature.[4] |

| Analyte Loss During Cleanup | - dSPE Sorbent Selection: The choice and amount of dSPE sorbents are critical. For plant extracts, a combination of PSA (to remove fatty acids) and GCB (to remove pigments) can be effective.[10] However, GCB can sometimes retain planar pesticides, so optimization is necessary. |

| Analyte Degradation | - Sample pH: Metribuzin degradation can be pH-dependent. Ensure the pH of the sample and extraction solvent is controlled if this is a suspected issue. - Temperature: Avoid excessive temperatures during sample processing and evaporation steps. |

| GC System Issues | - Injector Port Adsorption: Active sites in the injector liner can lead to analyte loss. Use a deactivated liner and consider the use of analyte protectants.[8] - Column Issues: A contaminated or degraded GC column can also contribute to low recovery. |

Issue 2: Unexpected Peaks or High Baseline in Chromatograms

Q: My chromatograms show ghost peaks and a high, noisy baseline. What could be causing this and how do I resolve it?

A: The presence of ghost peaks and a high baseline are typically indicative of contamination within the GC-MS/MS system.

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Steps |

| Carryover | - Injector Contamination: The injector is a common source of carryover. Clean or replace the injector liner and septum.[7] - Syringe Contamination: Ensure the autosampler syringe is properly rinsed between injections with a strong solvent. |

| Contaminated Gas or Solvents | - Gas Purity: Use high-purity carrier gas (Helium or Hydrogen) and ensure gas lines are clean.[11] - Solvent Blanks: Run solvent blanks to check for contamination in your solvents. |

| Column Bleed | - Column Conditioning: Improperly conditioned or old columns can exhibit high bleed. Condition the column according to the manufacturer's instructions.[7] - High Temperatures: Operating the GC at excessively high temperatures can accelerate column bleed. |

| Dirty Ion Source | - A contaminated ion source can lead to a noisy baseline and poor sensitivity. Follow the manufacturer's procedure for cleaning the ion source.[7] |

Quantitative Data

The following table summarizes recovery data for metribuzin and its metabolites from various studies.

| Analyte | Matrix | Extraction Method | Cleanup | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Metribuzin | Soil | UAE with Ethyl Acetate | None | 0.05 mg/kg | 95 | 5 | [4] |

| Metribuzin | Soil | UAE with Ethyl Acetate | None | 0.25 mg/kg | 98 | 4 | [4] |

| Metribuzin | Bean Leaves | UAE with Ethyl Acetate | dSPE (PSA & GCB) | 0.025 mg/kg | 92 | 7 | [4] |

| Metribuzin | Bean Leaves | UAE with Ethyl Acetate | dSPE (PSA & GCB) | 0.25 mg/kg | 101 | 6 | [4] |

| Metribuzin | Wheat | Acetonitrile Extraction | dSPE (C18, PSA) | 0.03 µg/g | 87-97 | <10 | [12][13] |

| Metribuzin | Wheat | Acetonitrile Extraction | dSPE (C18, PSA) | 0.15 µg/g | 87-97 | <10 | [12][13] |

| Metribuzin | Wheat | Acetonitrile Extraction | dSPE (C18, PSA) | 0.30 µg/g | 87-97 | <10 | [12][13] |

| Metribuzin | Potato Tuber | Microwave-Assisted Extraction | LLE | 0.01 mg/kg | 72.6 - 96.7 | 4.0 - 16.8 | [5] |

| Metribuzin | Potato Tuber | Microwave-Assisted Extraction | LLE | 0.1 mg/kg | 72.6 - 96.7 | 4.0 - 16.8 | [5] |

| Metribuzin | Potato Tuber | Microwave-Assisted Extraction | LLE | 1.0 mg/kg | 72.6 - 96.7 | 4.0 - 16.8 | [5] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Metribuzin from Soil

This protocol is adapted from a method for the analysis of metribuzin and its metabolites in soil.[4]

-

Weigh 2 g of the soil sample into a 20 mL glass column with a cellulose (B213188) paper filter at the bottom.

-

Add 1 g of anhydrous sodium sulfate (B86663) to the soil.

-

Add 5 mL of ethyl acetate to the column.

-

Place the column in an ultrasonic water bath and sonicate for 15 minutes at 30°C.

-

Collect the extract by applying a vacuum.

-

Repeat the extraction with an additional 5 mL of ethyl acetate.

-

Combine the extracts and adjust the final volume to 10 mL with ethyl acetate. The extract is now ready for GC-MS/MS analysis.

Protocol 2: Sample Preparation of Plant Material (e.g., Bean Leaves)

This protocol is a general procedure for the extraction and cleanup of metribuzin from plant matrices.[4]

-

Weigh 0.2 g of ground, lyophilized plant material into a 20 mL glass column with a cellulose paper filter.

-

Add 5 mL of ethyl acetate and sonicate for 15 minutes.

-

Collect the extract under vacuum.

-

Perform a second extraction with another 5 mL of ethyl acetate.

-

Concentrate the combined extracts to 2 mL.

-

For cleanup, perform dispersive solid-phase extraction (dSPE) by adding 25 mg of PSA and 50 mg of GCB to the concentrated extract.

-

Vortex the tube for 3 minutes and then centrifuge at 5000 rpm for 10 minutes.

-

The supernatant is ready for GC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for metribuzin residue analysis.

Caption: Troubleshooting logic for low metribuzin recovery.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Matrix behavior during sample preparation using metabolomics analysis approach for pesticide residue analysis by GC-MS in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. shimadzu.co.uk [shimadzu.co.uk]

- 8. shimadzu.com [shimadzu.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

Technical Support Center: Metribuzin Analysis in Water Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the detection and quantification of metribuzin (B1676530) in water samples. Our goal is to help you improve the limit of detection (LOD) and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for detecting metribuzin in water, and how do their limits of detection compare?

A1: Several analytical methods are available for the determination of metribuzin in water, each offering different levels of sensitivity. The most common techniques include Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC/MS), and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). LC/MS/MS generally provides the lowest limit of detection.

Q2: How can I preconcentrate my water sample to improve the detection limit for metribuzin?

A2: Solid Phase Extraction (SPE) is a widely used and effective technique for preconcentrating metribuzin from water samples. Using a C18 cartridge is a common practice. This process involves passing a known volume of water through the cartridge, which retains the metribuzin. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it before analysis.

Q3: What are the key parameters to optimize in my HPLC method for better metribuzin detection?

A3: For RP-HPLC-UV analysis of metribuzin, optimizing the mobile phase composition, flow rate, and detector wavelength is crucial. A common mobile phase is a mixture of acetonitrile (B52724) and a buffer like potassium dihydrogen orthophosphate.[1] The UV detection wavelength is typically set around 297 nm.[1] Fine-tuning these parameters can significantly enhance signal-to-noise ratios and, consequently, the limit of detection.

Q4: Are there alternative detection methods to chromatography for rapid screening of metribuzin?

A4: Yes, enzyme-linked immunosorbent assay (ELISA) is a viable option for rapid screening of metribuzin in water samples.[2] While ELISA kits can offer good reproducibility and accuracy, their sensitivity at very low concentrations (≤0.68 μg/L) might be limited compared to chromatographic methods.[2]

Troubleshooting Guide

Issue: High background noise in the chromatogram, making it difficult to identify the metribuzin peak.